Summary of the Application: Penta-2,4-diyn-1-amine hydrochloride is a chemical compound with the CAS Number: 2361635-64-3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Summary of the Application: Penta-NiN2, a novel pentagonal 2D sheet with potential nanoelectronic applications, is investigated in terms of its lattice thermal conductivity, stability, and mechanical behavior .
Methods of Application: A deep learning interatomic potential (DLP) is generated from ab initio molecular dynamics (AIMD) data and then utilized for classical molecular dynamics simulations .
Results or Outcomes: The study reveals important insights into the material’s thermal properties. Additionally, the mechanical response of penta-NiN2 under uniaxial loading is examined, yielding a Young’s modulus of approximately 368 GPa .
Summary of the Application: Penta-2,4-diyn-1-amine hydrochloride is used in pharmaceutical testing . It serves as a reference standard for accurate results .
Summary of the Application: Penta-2,4-diyn-1-amine hydrochloride is used in the study of the stability, electronic structure, and magnetic properties of three different penta-graphene nanoribbon (PGNR) geometries .
Methods of Application: The study uses density functional theory (DFT) to investigate the stability, electronic structure, and magnetic properties of three different PGNR geometries .
Results or Outcomes: The calculated cohesive energies indicated that the zigzag-edges (ZZ) configuration was the most stable . The electronic band structures of the three configurations were calculated with and without the uniaxial strain .
Summary of the Application: Penta-2,4-diyn-1-amine hydrochloride is used in chemical synthesis . It serves as a reagent or building block in the synthesis of more complex chemical compounds .
Summary of the Application: Penta-2,4-diyn-1-amine hydrochloride is used in chromatography . It can be used as a standard or reference material in chromatographic analysis .
Penta-2,4-diyn-1-amine hydrochloride is an organic compound characterized by its unique structure, which features a linear chain of carbon atoms with two triple bonds (alkyne groups) and an amine functional group. Its molecular formula is CHN·HCl, indicating the presence of hydrochloric acid in its salt form. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.
Research indicates that compounds similar to penta-2,4-diyn-1-amine hydrochloride exhibit biological activities such as:
The synthesis of penta-2,4-diyn-1-amine hydrochloride can be achieved through several methods:
Penta-2,4-diyn-1-amine hydrochloride has diverse applications:
Studies on penta-2,4-diyn-1-amine hydrochloride often focus on its interactions with biological macromolecules. These interactions can include:
Research has shown that modifications to its structure can enhance or diminish its biological activity, highlighting the importance of structure-activity relationships in drug design .
Penta-2,4-diyn-1-amine hydrochloride shares structural features with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Propargylamine | Contains one alkyne group | Used as a building block for various organic syntheses |
| 2-Amino-3-butynenitrile | Contains one alkyne and nitrile group | Exhibits different reactivity patterns due to nitrile |
| 3-Aminopropynylbenzene | Contains an aromatic ring | Displays distinct electronic properties due to conjugation |
Penta-2,4-diyn-1-amine hydrochloride is unique due to its dual alkyne functionality combined with an amine group, allowing for versatile reactivity not typically found in simpler propargylamines.
The study of conjugated diynes dates to the mid-20th century, with seminal work on the Glaser coupling reaction enabling homocoupling of terminal alkynes to form symmetrical 1,3-diynes. The Cadiot-Chodkiewicz reaction later expanded access to unsymmetrical diynes through copper-catalyzed cross-couplings between terminal alkynes and 1-bromoalkynes. These methods laid the groundwork for synthesizing compounds like penta-2,4-diyn-1-amine hydrochloride, which emerged as a hybrid structure combining diyne reactivity with amine functionality. Early applications focused on natural product synthesis, such as enediyne antibiotics, where the conjugated triple bond system enabled DNA-cleaving activity via Bergman cyclization.
Conjugated diynes exhibit exceptional electronic properties due to their sp-hybridized carbon framework. The linear geometry and π-orbital alignment enable:
Penta-2,4-diyn-1-amine hydrochloride enhances these properties through its amine hydrochloride group, which introduces hydrogen-bonding capacity and ionic character. This enables precise crystal engineering, as demonstrated in host-guest systems for pressure-induced polymerization.
Recent studies exploit penta-2,4-diyn-1-amine hydrochloride in three key areas:
Table 1 summarizes comparative data for diyne-containing materials:
The synthesis of penta-2,4-diyn-1-amine hydrochloride relies on modular strategies that prioritize regioselective alkyne functionalization and efficient amine incorporation. A cornerstone approach involves the sequential coupling of terminal alkynes with halogenated precursors, followed by hydroamination to install the primary amine moiety [3]. Titanium-catalyzed hydroamination protocols, initially developed for pyrrole synthesis, have been adapted for this compound by leveraging the reactivity of 1,4-diynes with ammonia equivalents under controlled conditions [2]. Alternative routes employ Sonogashira coupling to construct the conjugated diyne backbone before introducing the amine group via nucleophilic substitution or reductive amination [3].
Copper(I) catalysts enable yne-propargylic substitution reactions that efficiently assemble the diyne framework. For example, CuI/1,10-phenanthroline systems facilitate the coupling of propargyl halides with terminal alkynes, yielding 1,4-diynes with minimal homocoupling byproducts [3]. Key to this process is the in situ generation of copper acetylides, which undergo oxidative addition with propargyl electrophiles. A representative pathway involves:
This method achieves yields of 68–75% for penta-2,4-diyn-1-amine precursors when conducted in THF at −78°C, with strict temperature control critical to suppressing allenyne byproducts [3].
Primary amines participate in titanium-catalyzed hydroamination of 1,4-diynes, directly yielding imino-alkyne intermediates that cyclize to pyrroles under thermal or catalytic conditions [2]. Adapting this for penta-2,4-diyn-1-amine synthesis requires intercepting the imino-alkyne intermediate before cyclization. Using Ti(NMe2)2(dpma) as a catalyst, benzylamine derivatives react with 1,4-pentadiyne at 110°C, followed by acidic workup to hydrolyze the imine and isolate the primary amine hydrochloride [2].
The Cadiot–Chodkiewicz coupling couples terminal alkynes with bromoalkynes in the presence of a copper catalyst and amine base. For penta-2,4-diyn-1-amine, this method assembles the diyne backbone via:
Optimized conditions (CuCl, NH2OH·HCl, Et3N) provide the diyne in 73% yield, with regioselectivity governed by the electronic effects of substituents [3].
Regioselectivity in Cadiot–Chodkiewicz coupling is influenced by alkyne substitution patterns. Electron-withdrawing groups on the bromoalkyne enhance reactivity toward nucleophilic attack, while steric hindrance at the terminal alkyne’s β-position minimizes undesired homocoupling [3]. Stereoselectivity is less relevant for symmetric diynes like penta-2,4-diyn-1-amine but becomes critical in asymmetric derivatives, where chiral ligands (e.g., BINAP) enforce axial chirality during coupling [4].
Recent advances include photoredox-mediated alkyne couplings and electrochemical methods that avoid traditional metal catalysts. For instance, visible-light-driven decarboxylative coupling of propiolic acids with alkynyl halides generates diynes under mild conditions, though yields for amine-functionalized derivatives remain suboptimal (≤50%) [4]. Flow chemistry platforms have also been adopted to enhance heat and mass transfer during diyne synthesis, reducing reaction times from hours to minutes [3].
Industrial-scale production of penta-2,4-diyn-1-amine hydrochloride prioritizes cost-effective catalysts and solvent recovery. The Cadiot–Chodkiewicz coupling is favored for scalability due to:
Critical parameters for kilogram-scale synthesis include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −70°C to −78°C | Minimizes allenyne byproducts [3] |
| Solvent | THF/Ethanol (3:1) | Balances solubility and cost |
| Base | DABCO | Suppresses protonolysis of Cu acetylides [4] |
Pilot studies demonstrate 65–70% isolated yields at 10 kg scale, with purity ≥98% achieved via silica gel chromatography or recrystallization from ethanol/water mixtures [3].
The synthesis of penta-2,4-diyn-1-amine hydrochloride involves the formation of conjugated diyne structures through several well-established pathways. The Sonogashira cross-coupling reaction represents the most efficient approach for constructing the conjugated diyne backbone [1] [2]. This palladium-catalyzed transformation couples aryl or vinyl halides with terminal alkynes under mild conditions, typically at room temperature in the presence of a copper co-catalyst and triethylamine base [1] [3]. The reaction proceeds through a dual catalytic cycle involving both palladium and copper species, where the copper activates the terminal alkyne by forming a copper acetylide intermediate, while palladium facilitates the cross-coupling through oxidative addition and reductive elimination steps [1] [4].
Alternative approaches include the Cadiot-Chodkiewicz coupling reaction, which provides a direct route to unsymmetrical diynes through the copper-catalyzed cross-coupling of terminal alkynes with haloalkynes [5] [6]. This method offers high selectivity for heterocoupling products (>97%) and can be performed in environmentally friendly aqueous media with minimal amounts of piperidine base [6] [7]. The mechanism involves deprotonation of the terminal alkyne by base to form a copper acetylide, followed by oxidative addition with the haloalkyne and subsequent reductive elimination to yield the desired 1,3-diyne product [5] [8].
Direct alkyne coupling methods utilizing copper catalysis under oxidative conditions represent another viable pathway for diyne formation. These transformations typically employ copper(I) salts in combination with oxidizing agents to facilitate the homo- or heterocoupling of terminal alkynes [9] [10]. The manganese-mediated approach developed by Cahiez's group has shown particular promise, providing improved yields compared to traditional copper-only systems and maintaining stereochemical integrity of the starting materials [9].
The introduction of the primary amine functionality in penta-2,4-diyn-1-amine hydrochloride can be achieved through several mechanistic pathways. The Gabriel synthesis provides a reliable route for preparing primary amines without the formation of secondary or tertiary amine contaminants [11] [12]. This method involves the alkylation of potassium phthalimide with an appropriate alkyl halide, followed by hydrazinolysis to liberate the primary amine [11] [13]. The mechanism proceeds through nucleophilic substitution at the alkyl halide by the phthalimide anion, which is stabilized by the two electron-withdrawing carbonyl groups, resulting in a pKa of approximately 8.3 for the phthalimide N-H bond [12] [14].
The Hofmann rearrangement represents an alternative approach for amine synthesis, particularly useful when starting from carboxylic acid derivatives [15] [16]. This transformation involves the conversion of primary amides to primary amines with one fewer carbon atom through a mechanism involving N-bromination, deprotonation, and subsequent rearrangement to form an isocyanate intermediate [15] [17]. The isocyanate undergoes hydrolysis to yield the final amine product with concomitant decarboxylation [16] [18].
Modern photoinduced functionalization methods have emerged as powerful tools for remote amine functionalization. These approaches utilize electrophilic nitrogen radicals generated through photochemical processes to achieve selective C(sp³)-H functionalization at distal positions [19]. The mechanism involves the oxidative generation of amidyl radicals and their subsequent transposition through 1,5-hydrogen atom transfer, enabling functionalization at positions remote from the nitrogen center [19] [20].
The formation of hydrochloride salts involves acid-base interactions between the primary amine and hydrochloric acid, resulting in protonation of the nitrogen atom and formation of an ionic species [21] [22]. The salt formation process is driven by the favorable enthalpy change associated with protonation of the basic amine functionality, typically occurring rapidly in aqueous or alcoholic media [21] [23]. The protonation results in significant downfield shifts in ¹H NMR spectra, particularly for protons adjacent to the nitrogen atom, providing spectroscopic evidence for salt formation [21].
Thermodynamic considerations play a crucial role in salt formation dynamics. The stability of the hydrochloride salt depends on the basicity of the amine, which is influenced by electronic effects from the conjugated diyne system [23] [24]. The electron-withdrawing nature of the alkyne functionalities reduces the basicity of the amine, potentially affecting the stability of the resulting salt [23]. However, the formation of the hydrochloride salt provides enhanced solubility in aqueous media and improved handling characteristics compared to the free base [22] [23].
Crystallization dynamics influence the physical properties of the hydrochloride salt. The formation of hydrogen bonds between the protonated amine and chloride anion, along with potential intermolecular interactions involving the conjugated diyne system, determines the crystal packing and stability [22] [24]. The salt formation process is generally reversible, with the equilibrium position depending on the pH of the solution and the relative concentrations of the components [25].
The electronic properties of the conjugated diyne system significantly influence reaction pathways and outcomes. Conjugation effects in the diyne framework create an extended π-system that affects the reactivity of both the alkyne functionalities and the terminal amine group [26] [27]. The presence of two conjugated triple bonds results in stabilization through delocalization of electron density, typically providing 8-15 kcal/mol of stabilization energy [26].
Vinyl cation stability represents a critical factor in electrophilic addition reactions involving the diyne system. Computational studies have shown that vinyl cations are inherently less stable than alkyl cations by approximately 17 kcal/mol on average [26] [28]. The sp-hybridized carbon in vinyl cations exhibits unique electronic properties due to the high s-character of the carbon-substituent bond, leading to more pronounced inductive effects compared to sp³-hybridized systems [26] [29].
Hyperconjugation effects provide additional stabilization for cationic intermediates formed during reaction processes. The overlap of σ-orbitals with the vacant p-orbital of carbocationic centers contributes 3-8 kcal/mol of stabilization energy [26]. For vinyl systems, the C-H hyperconjugative effect shows a direct correlation with computed reaction enthalpies, highlighting its importance in determining reaction outcomes [26].
Inductive effects from electron-withdrawing groups in the diyne system influence the electrophilicity of reactive intermediates. The presence of multiple alkyne functionalities creates a cumulative electron-withdrawing effect that can alter reaction selectivity and rates [26]. These effects are particularly pronounced in vinyl cations due to the sp-hybridization of the carbocationic center, which enhances the transmission of electronic effects through the molecular framework [26] [29].
Density functional theory (DFT) calculations have provided valuable insights into the transition state structures and energetics of reactions involving conjugated diyne systems. The B3LYP functional with 6-311+G(d,p) basis sets offers a good balance between accuracy and computational efficiency for geometry optimization and frequency calculations [30] [31]. These calculations typically provide accuracy within ±2-3 kcal/mol for reaction energies and can reliably predict reaction pathways [30] [32].
Transition state optimization for diyne formation reactions reveals the importance of metal-ligand interactions in determining reaction selectivity. For Sonogashira coupling reactions, computational studies have shown that the rate-determining step involves the formation of the vinyl complex through nucleophilic attack of the aromatic substrate on the iodine(III)-activated alkyne [30]. The activation energy for this process is typically in the range of 15-25 kcal/mol, depending on the substituents and reaction conditions [30].
Solvent effects on transition state structures and energetics can be incorporated through continuum solvation models or explicit solvent molecules. These calculations reveal that polar solvents generally stabilize charged transition states, leading to lower activation barriers for ionic mechanisms [30] [31]. The choice of solvent can significantly influence the preferred reaction pathway, particularly for reactions involving competing mechanisms [38].
Mechanistic insights from computational studies have elucidated the role of electronic effects in determining reaction outcomes. Natural bond orbital (NBO) analysis provides detailed information about charge distribution and orbital interactions in transition states, revealing the electronic factors that control selectivity [31] [38]. These analyses have shown that the basicity of reactive centers can be tuned by substituent effects, providing a rational basis for reaction design [31].
| Table 1: Compound Identification Data | |
|---|---|
| Property | Value |
| CAS Number | 2361635-64-3 |
| Molecular Formula | C₅H₆ClN |
| Molecular Weight | 115.56 g/mol |
| IUPAC Name | penta-2,4-diyn-1-amine;hydrochloride |
| SMILES | C#CC#CCN.Cl |
| InChI Key | ZIOYBBHKGNSWBF-UHFFFAOYSA-N |
| Physical State | Crystalline solid |
| Solubility | Soluble in water (salt form) |
| Table 2: Synthetic Approaches for Diyne Formation | |||
|---|---|---|---|
| Method | Key Reagents | Yield Range | Conditions |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, NEt₃ | 60-90% | RT, inert atmosphere |
| Cadiot-Chodkiewicz | CuBr, piperidine | 50-85% | RT-60°C, basic medium |
| Direct Alkyne Coupling | Cu(I) salts, oxidant | 40-70% | RT-80°C, oxidative |
| Table 3: Electronic Effects on Reaction Energetics | ||
|---|---|---|
| Electronic Effect | Energy Change (kcal/mol) | Structural Impact |
| Conjugation stabilization | -8 to -15 | Extended π-system |
| Hyperconjugation | -3 to -8 | C-H orbital overlap |
| Inductive effects | -2 to -5 | Electron-withdrawing groups |
| Vinyl cation instability | +15 to +25 | sp-hybridized carbon |
| Table 4: Computational Methods for Transition State Studies | |||
|---|---|---|---|
| Method | Basis Set | Accuracy (kcal/mol) | Best Application |
| DFT/B3LYP | 6-311+G(d,p) | ±2-3 | Geometry optimization |
| MP2 | 6-311+G(d,p) | ±1-2 | Correlation effects |
| CBS-QB3 | CBS extrapolation | ±0.5-1 | Thermochemistry |
| CASPT2 | ANO-RCC | ±0.5-1 | Excited states |
| CCSD(T) | cc-pVTZ | ±0.2-0.5 | Benchmark calculations |